Odor Threshold Differentiation from Diallyl Disulfide, Diallyl Sulfide, and Methyl Allyl Trisulfide
In a comprehensive study of garlic volatile compounds, allyl methyl disulfide exhibited an odor threshold of 35 μg/kg in water, which is quantifiably distinct from closely related garlic-derived sulfides: diallyl disulfide (30 μg/kg), diallyl sulfide (32.5 μg/kg), and methyl allyl trisulfide (21 μg/kg) [1]. This 5 μg/kg higher threshold compared to diallyl disulfide and a 14 μg/kg higher threshold compared to methyl allyl trisulfide directly impacts the compound's odor activity value (OAV) and perceived sensory character, with allyl methyl disulfide described as imparting a 'garlic, onion' note [1].
| Evidence Dimension | Odor threshold in water |
|---|---|
| Target Compound Data | 35 μg/kg |
| Comparator Or Baseline | Diallyl disulfide: 30 μg/kg; Diallyl sulfide: 32.5 μg/kg; Methyl allyl trisulfide: 21 μg/kg |
| Quantified Difference | +5 μg/kg vs. diallyl disulfide; +2.5 μg/kg vs. diallyl sulfide; +14 μg/kg vs. methyl allyl trisulfide |
| Conditions | Water matrix; sensory evaluation methodology as per reference [1] |
Why This Matters
Odor threshold directly dictates the concentration required to achieve perceivable flavor impact; procurement of the incorrect disulfide will result in off-target sensory profiles even at identical usage levels.
- [1] Han J, et al. Table 3: Odor Thresholds and Odor Activity Values of Volatile Compounds. PMC12363586. 2024. View Source
